molecular formula C18H15N3O B2672452 3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-68-1

3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2672452
CAS RN: 1030102-68-1
M. Wt: 289.338
InChI Key: UTSLXLVRNCAXKN-UHFFFAOYSA-N
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Description

“3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a compound that belongs to the quinoline family . Quinoline is a heterocyclic aromatic compound with potential applications in industrial and medicinal fields . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazolo[4,3-c]quinoline Derivatives : Kasiotis et al. (2006) reported the preparation of novel pyrazolo[4,3-c]quinoline derivatives using 2,3-dihydro-1H-quinolin-4-ones as starting materials. These derivatives were synthesized through functionalization with acylating agents and subsequent reactions to produce pyrazole derivatives, highlighting the versatility of pyrazolo[4,3-c]quinolines in chemical synthesis (Kasiotis, Fokialakis, & Haroutounian, 2006).

Optical and Structural Studies

  • Structural and Optical Properties : Zeyada et al. (2016) explored the structural and optical properties of pyrazolo[4,3-c]quinoline derivatives. These compounds demonstrated significant potential in the field of material science due to their polycrystalline nature and optical properties, which are essential for applications in photovoltaics and optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Investigations

  • Antimicrobial and Antioxidant Activities : Prasath et al. (2015) synthesized new quinolinyl chalcones containing a pyrazole group and evaluated their antimicrobial and antioxidant activities. These compounds showed promising results, particularly against bacterial and fungal strains, indicating the potential of pyrazolo[4,3-c]quinoline derivatives in developing new antimicrobial agents (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

  • Inhibitory Activity on Protein Kinases : Lapa et al. (2013) discovered that 3-amino-1H-pyrazolo[3,4-b]quinolines could inhibit bacterial serine/threonine protein kinases, demonstrating significant potential in the development of new treatments for bacterial infections, including those caused by drug-resistant strains (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).

Fluorescence and Photophysical Studies

  • Reversible Quenching of Fluorescence : Mu et al. (2010) explored the reversible quenching of fluorescence in pyrazolo[3,4-b]quinoline derivatives upon protonation. This property is crucial for applications in fluorescent probes and sensors, as it allows the modulation of fluorescence in response to environmental changes, such as pH (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).

properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-2-22-13-9-7-12(8-10-13)17-15-11-19-16-6-4-3-5-14(16)18(15)21-20-17/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSLXLVRNCAXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

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